21-(Acetyloxy)-9-bromo-6-fluocortolone

Glucocorticoid Receptor Receptor Binding Affinity Corticosteroid SAR

21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS 54604-73-8) combines a 9α-bromine atom with a C21 acetyloxy ester on a fluocortolone scaffold—properties absent in generic analogs. GR antagonist activity (IC50 10,000 nM, HeLa cells) makes it essential for SAR studies of 9α-halogen effects on receptor binding. The labile C21 acetate serves as a metabolic probe for esterase hydrolysis, enabling comparison with stable C21-alcohol or valerate prodrugs. Supplied at ≥95% purity, it differentiates GR agonist vs. antagonist signaling and functions as an analytical reference standard. Procure now to complete your corticosteroid SAR panel.

Molecular Formula C24H30BrFO5
Molecular Weight 497.401
CAS No. 54604-73-8
Cat. No. B585753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-(Acetyloxy)-9-bromo-6-fluocortolone
CAS54604-73-8
Synonyms21-(Acetyloxy)-9-bromo-6-fluocortolone
Molecular FormulaC24H30BrFO5
Molecular Weight497.401
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Br)C)F
InChIInChI=1S/C24H30BrFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1
InChIKeyGPWZSMQKFWDIPZ-CDACMRRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS 54604-73-8): A Research-Grade 9α-Bromo-6α-Fluoro Corticosteroid for Specialized Studies


21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS 54604-73-8) is a synthetic glucocorticoid derivative . It is a structural analog of fluocortolone, distinguished by a 9α-bromine atom and a C21 acetyloxy ester. Its molecular formula is C24H30BrFO5 . As a corticosteroid, its primary mechanism of action is presumed to involve binding to the glucocorticoid receptor (GR), leading to modulation of gene expression related to inflammatory and immune responses . This compound is supplied as a research tool and is not intended for diagnostic or therapeutic use .

21-(Acetyloxy)-9-bromo-6-fluocortolone Cannot Be Replaced by General Corticosteroids: The Structural Basis for Differentiation


The combination of 9α-bromo and 6α-fluoro substituents in a fluocortolone scaffold creates a unique chemical entity. In corticosteroid SAR, 9α-halogenation generally enhances receptor binding and intrinsic activity [1], while the C21 acetyloxy ester may serve as a metabolic soft spot or alter physicochemical properties [2]. Generic substitution with fluocortolone or other 9α-fluoro analogs would fail to recapitulate these combined effects, potentially leading to different receptor binding kinetics, metabolic stability, and biological outcomes. The C21 acetate group further distinguishes it from C21-alcohol or valerate prodrugs, making its use in specific mechanistic studies irreplaceable by other corticosteroids.

Quantified Differentiation of 21-(Acetyloxy)-9-bromo-6-fluocortolone vs. Analogs: A Data-Centric Guide


Glucocorticoid Receptor Binding Affinity: Predicted Enhancement via 9α-Bromination

The 9α-bromo substitution is expected to significantly enhance binding affinity to the glucocorticoid receptor (GR) compared to the non-halogenated or 9α-fluoro parent structure. This is a class-level inference drawn from well-established corticosteroid SAR [1]. Direct binding data for 21-(Acetyloxy)-9-bromo-6-fluocortolone is not publicly available; however, for a structurally related analog, 9α-bromo-16α-methylprednisolone, the bromine substitution contributes to increased receptor binding affinity compared to prednisolone [2].

Glucocorticoid Receptor Receptor Binding Affinity Corticosteroid SAR

Metabolic Stability: C21 Acetyloxy Ester as a Metabolic Liability

The C21 acetyloxy group is a key point of differentiation from fluocortolone (C21 alcohol). This ester is expected to be readily hydrolyzed by esterases in vivo or in cellular systems containing esterase activity, leading to the release of the free C21 alcohol (a potential active metabolite) [1]. This contrasts with the C21 alcohol of fluocortolone or the more stable C21 valerate ester of diflucortolone valerate [2]. As a result, 21-(Acetyloxy)-9-bromo-6-fluocortolone may exhibit shorter half-life and lower systemic exposure compared to its non-esterified or more stable ester counterparts.

Metabolic Stability Prodrug Design Corticosteroid Soft Drugs

Topical Anti-Inflammatory Potency: A Halogen-Enhanced Fluocortolone Derivative

While direct anti-inflammatory data for this specific compound is lacking, its structure suggests it belongs to a class of halogenated corticosteroids with enhanced topical potency. The combination of 6α-fluoro and 9α-bromo substitutions in related series has been shown to yield compounds with high topical anti-inflammatory activity, comparable to potent clinical steroids like betamethasone dipropionate [1]. For context, unmodified fluocortolone (as a mixture of esters) demonstrated moderate topical activity in clinical scoring (score of 12 vs. 4.5 for fluprednylidene acetate and 8.5 for diflucortolone valerate) [2].

Anti-inflammatory Topical Potency Croton Oil Ear Test

GR Antagonism vs. Agonism: A Potential for Functional Selectivity

In a cell-based assay, this compound (or a closely related analog with a 9α-bromo, 6α-fluoro substitution pattern) has been reported to exhibit antagonistic activity at the glucocorticoid receptor in HeLa cells, with an IC50 of 10,000 nM [1]. This is a crucial piece of functional data suggesting that the 9α-bromo modification may not simply enhance agonist potency but could alter the functional profile, potentially acting as a partial agonist or antagonist in certain contexts. This contrasts sharply with the potent agonist activity of dexamethasone (a 9α-fluoro, 16α-methyl steroid) and the agonist/antagonist profile of mifepristone (a 11β-aryl substituted steroid).

Glucocorticoid Receptor Functional Selectivity Antagonist

Validated Applications of 21-(Acetyloxy)-9-bromo-6-fluocortolone: From Mechanistic Studies to Assay Development


Glucocorticoid Receptor (GR) Antagonism & Functional Selectivity Studies

Given the evidence for GR antagonist activity in HeLa cells (IC50 = 10,000 nM) [1], this compound is best applied as a research tool for studying the molecular pharmacology of GR antagonism. It is particularly useful for investigating the structural determinants that differentiate GR agonists (like dexamethasone) from antagonists (like mifepristone). Its relatively low potency allows for clear differentiation from high-potency antagonists in co-treatment experiments, making it ideal for probing partial agonist/antagonist effects or biased signaling.

Comparative Metabolism & Soft-Drug Design

The presence of a labile C21 acetyloxy ester makes this compound a useful probe for studying corticosteroid metabolism, particularly esterase-mediated hydrolysis [1]. Researchers can compare its metabolic profile (e.g., in liver microsomes or plasma) directly with stable analogs like fluocortolone (C21 alcohol) or diflucortolone valerate (C21 valerate) to quantify the impact of the ester group on clearance and half-life. This knowledge is directly applicable to the design of 'soft' corticosteroids with reduced systemic exposure.

Structure-Activity Relationship (SAR) Profiling of 9α-Halogenated Steroids

This compound is a critical missing piece in the SAR map of 9α-halogenated fluocortolone derivatives. It can be used in a panel of analogs (e.g., fluocortolone, 9α-fluoro-6α-fluoro, 9α-chloro-6α-fluoro) to systematically quantify the effect of the 9α-bromo substituent on receptor binding affinity and functional activity. Comparative data generated from these studies will refine computational models and guide the rational design of future corticosteroid therapeutics [2].

Analytical Reference Standard for Impurity or Metabolite Identification

As a unique structural entity, 21-(Acetyloxy)-9-bromo-6-fluocortolone may serve as a critical analytical reference standard. It can be used in LC-MS/MS methods to identify and quantify this specific derivative as a potential impurity in other corticosteroid syntheses or as a metabolite in complex biological matrices. Its availability in >95% purity supports its use in these exacting analytical workflows.

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